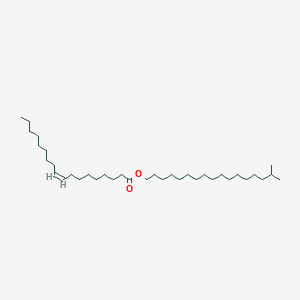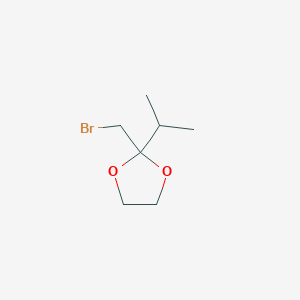![molecular formula C16H16N4O6S B14609971 N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine CAS No. 60882-81-7](/img/structure/B14609971.png)
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is a complex organic compound characterized by the presence of a benzyl group, a trinitrophenyl group, and a sulfanyl group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of benzene to form 2,4,6-trinitrophenol, which is then reacted with a suitable sulfanyl compound to introduce the sulfanyl group. The final step involves the alkylation of the intermediate with benzylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The benzyl and trinitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of advanced materials and as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trinitrophenyl group can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]ethanamine
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]butan-2-amine
- N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]pentan-2-amine
Uniqueness
N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60882-81-7 |
|---|---|
Fórmula molecular |
C16H16N4O6S |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(2,4,6-trinitrophenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C16H16N4O6S/c1-11(2)17(10-12-6-4-3-5-7-12)27-16-14(19(23)24)8-13(18(21)22)9-15(16)20(25)26/h3-9,11H,10H2,1-2H3 |
Clave InChI |
VKBJUEZIDOJJEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1)SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)

![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)


![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)




![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)


